molecular formula C10H10BrN5O B1368210 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 886362-30-7

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1368210
CAS No.: 886362-30-7
M. Wt: 296.12 g/mol
InChI Key: LQCVEULUACPRSY-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₀H₁₁BrN₅O) is a triazole-based compound characterized by a 4-bromobenzyl substituent at the N1 position and a carboxamide group at C2. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), it exhibits a high yield (90%) and distinct spectral properties, including IR peaks at 3355 cm⁻¹ (NH₂) and 1666 cm⁻¹ (C=O), and ¹H-NMR signals at δ 5.39 ppm (CH₂) and δ 8.61 ppm (NH₂) .

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCVEULUACPRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168891
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-30-7
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Core Scaffold Variations

The compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, which is widely explored for diverse biological applications. Key analogs include:

Compound Name Substituents at N1 Key Features & Applications References
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl Targets bacterial SOS response (IC₅₀ = 32 µM); inhibits LexA self-cleavage. Low cytotoxicity and β-turn mimetic structure.
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl Antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells (GP = -13.42% to -27.30%).
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 3,5-Dichloro-4-(4-chlorobenzoyl) Calcium influx inhibitor; tested in phase I cancer trials. Metabolized to inactive benzophenone derivatives.
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylbenzyl Evaluated for antibacterial properties; structural simplicity enhances synthetic accessibility.

Key Structural and Activity Differences

  • No direct activity data is provided, but bromine’s electron-withdrawing nature may influence binding to aromatic receptors. Carbamoylmethyl: Imparts conformational flexibility, enabling β-turn mimicry critical for disrupting LexA self-cleavage in bacterial SOS response . Fluorobenzyl/Chlorobenzyl: Fluorine/chlorine atoms enhance metabolic stability and target affinity. Fluorinated analogs show marked antiproliferative activity in cancer models .
  • Biological Targets: The carbamoylmethyl derivative is a bacterial SOS inhibitor, while fluorinated and chlorinated analogs target cancer cells via kinase or calcium signaling pathways.

Bacterial SOS Response Inhibition

The carbamoylmethyl analog (IC₅₀ = 32 µM) inhibits RecA*-mediated LexA cleavage, a key step in bacterial SOS activation. Substitutions like N-methylation of amide bonds disrupt conformational dynamics, supporting β-turn mimetic action . In contrast, bromobenzyl derivatives lack direct evidence of SOS inhibition but share the core scaffold, suggesting possible unexplored utility.

Anticancer Activity

  • Fluorinated Analogs: 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl) derivatives show selective cytotoxicity (e.g., GP = -27.30% in SNB-75 cells) .
  • CAI : While the parent compound inhibits calcium influx, its metabolite (3,5-dichloro-4-(4-chlorobenzoyl)-benzoic acid) is inactive, highlighting the importance of the triazole-carboxamide moiety for functionality .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (¹H-NMR)
5-Amino-1-(4-bromobenzyl)-...carboxamide 432.28 217–219 δ 5.39 (CH₂), 8.61 (NH₂)
5-Amino-1-(carbamoylmethyl)-...carboxamide 225.21 Not reported δ 3.45 (CH₂), 7.20 (NH₂)
CAI 465.67 Not reported Metabolite: δ 7.60 (aromatic H)

Biological Activity

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.

  • Molecular Formula : C10H10BrN5O
  • Molecular Weight : 296.12 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas' disease. A phenotypic high-content screening approach was employed to identify this compound's potential as a treatment option, particularly due to the limitations of existing therapies like benznidazole and nifurtimox, which are only effective in the acute phase and have significant side effects.

Key Findings:

  • Potency : The compound exhibited submicromolar activity (pEC50 > 6) against T. cruzi in vitro.
  • Selectivity : It demonstrated over 100-fold selectivity against VERO and HepG2 cell lines, indicating a favorable safety profile.
  • Oral Bioavailability : Optimizations led to improved aqueous solubility and metabolic stability, enhancing oral exposure in animal models .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into similar triazole derivatives has shown promising results in inhibiting tumor growth across various cancer cell lines.

Case Study:

In a study focusing on hybrid compounds containing triazole moieties, several derivatives demonstrated significant antiproliferative activity against human cancer cell lines. The presence of electron-donating groups and specific substitutions on the triazole ring were linked to enhanced activity .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival.
  • Induction of apoptosis : In cancer cells, triazole derivatives often induce programmed cell death through various signaling pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusActivity TypeKey Results
Antiparasitic ActivityT. cruziSubmicromolar potency (pEC50 > 6), high selectivity (>100-fold)
Anticancer ActivityVarious cancersSignificant antiproliferative effects noted in several human cancer cell lines
Mechanism of ActionEnzyme inhibitionInhibits critical enzymes for parasite survival; induces apoptosis in cancer cells

Q & A

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodology : Store at −20°C under argon in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

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